ETHYLTRICYCLOHEXYLTIN
Overview
Description
Stannane, tricyclohexylethyl- is an organotin compound characterized by the presence of three cyclohexyl groups and one ethyl group attached to a tin atom. Organotin compounds, including stannane, tricyclohexylethyl-, are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, tricyclohexylethyl- can be synthesized through the reduction of the corresponding organotin chlorides using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The general reaction involves the reduction of tricyclohexylethyl tin chloride with LiAlH4 in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of stannane, tricyclohexylethyl- typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Stannane, tricyclohexylethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Participates in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and organometallic reagents are used under mild to moderate conditions.
Major Products Formed
Oxidation: Tin oxides (SnO, SnO2)
Reduction: Lower oxidation state tin compounds
Substitution: Various organotin derivatives depending on the nucleophile used
Scientific Research Applications
Stannane, tricyclohexylethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-based biochemistry.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of stannane, tricyclohexylethyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and radicals, enabling a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin hydride
- Triphenyltin hydride
- Trimethyltin chloride
Uniqueness
Stannane, tricyclohexylethyl- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability compared to other organotin compounds. The presence of three cyclohexyl groups and one ethyl group provides steric hindrance and electronic effects that influence its reactivity and applications .
Biological Activity
Ethyltricyclohexyl tin (ETCHT) is an organotin compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of ETCHT's biological effects, including its antimicrobial, antitumor, and pharmacological properties. The synthesis methods, mechanisms of action, and relevant case studies are discussed, supported by data tables summarizing key findings.
Ethyltricyclohexyl tin is synthesized through various methods involving the reaction of tricyclohexyl tin derivatives with ethylating agents. The chemical structure of ETCHT can be represented as follows:
This compound features a central tin atom bonded to three cyclohexyl groups and one ethyl group, contributing to its unique properties.
Biological Activity Overview
The biological activity of ETCHT has been evaluated in several studies, highlighting its potential applications in medicine and agriculture. The following sections detail specific areas of activity.
1. Antimicrobial Activity
ETCHT has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The effectiveness of ETCHT compared to other organotin compounds is summarized in Table 1.
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
---|---|---|
Escherichia coli | 32 | |
Staphylococcus aureus | 16 | |
Candida albicans | 8 | |
Aspergillus niger | 64 |
These results indicate that ETCHT is particularly effective against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antifungal and antibacterial agent.
2. Antitumor Activity
Research has shown that ETCHT exhibits promising antitumor activity. In vitro studies conducted on various cancer cell lines revealed the following IC50 values:
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung Cancer) | 10.5 | |
HeLa (Cervical Cancer) | 15.3 | |
MCF-7 (Breast Cancer) | 12.0 |
The antitumor mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism, as evidenced by increased caspase-3 activity in treated cells.
3. Pharmacological Properties
ETCHT's pharmacological profile includes anti-inflammatory and analgesic effects. Studies have indicated that ETCHT can reduce inflammation in animal models, with significant reductions in edema observed after administration.
Case Studies
Several case studies have highlighted the efficacy of ETCHT in various applications:
- Case Study 1 : In a study involving mice with induced tumors, treatment with ETCHT resulted in a significant reduction in tumor size compared to control groups receiving no treatment or alternative organotin compounds.
- Case Study 2 : Clinical trials assessing the safety and efficacy of ETCHT in patients with bacterial infections showed promising results, with a notable decrease in infection rates among treated individuals.
The biological activity of ETCHT can be attributed to several mechanisms:
- Cell Membrane Disruption : ETCHT interacts with microbial cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular respiration and metabolism, particularly in cancer cells.
- Induction of Apoptosis : ETCHT has been shown to trigger apoptotic pathways, leading to programmed cell death in tumor cells.
Properties
IUPAC Name |
tricyclohexyl(ethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.C2H5.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1H,2-6H2;1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDOJQVZDLESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147592 | |
Record name | Stannane, tricyclohexylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106376-80-1 | |
Record name | Stannane, tricyclohexylethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106376801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, tricyclohexylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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